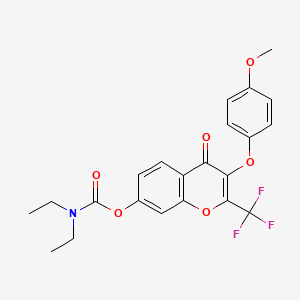

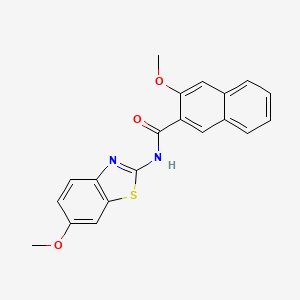

![molecular formula C28H29N3O5 B2552461 2,2-二苯基-N-[5-(3,4,5-三乙氧基苯基)-1,3,4-恶二唑-2-基]乙酰胺 CAS No. 891128-18-0](/img/structure/B2552461.png)

2,2-二苯基-N-[5-(3,4,5-三乙氧基苯基)-1,3,4-恶二唑-2-基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

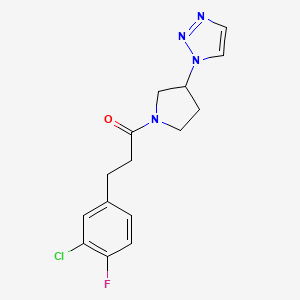

The compound "2,2-diphenyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide" is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen and two nitrogen atoms in a five-membered ring. The oxadiazole ring is known for its diverse biological activities, and its derivatives are often explored for potential pharmacological applications. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with 1,3,4-oxadiazole moieties and their synthesis, characterization, and biological activities .

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves multi-step reactions starting from basic precursors such as benzoic acid or aminopyrazine. For instance, the synthesis of 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide involves S-alkylation of a 1,3,4-oxadiazole thione with chloroacetyl chloride followed by acetylation . Another example is the synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, which includes steps like esterification, hydrazide formation, and final S-alkylation with different N-alkyl/aryl substituted 2-bromoacetamide . These methods highlight the versatility of synthetic approaches to access a variety of 1,3,4-oxadiazole derivatives.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry. These techniques provide information about the functional groups, the substitution pattern on the oxadiazole ring, and the overall molecular framework. For example, the structure of the synthesized compounds in the papers was confirmed by IR, (1)H-NMR, and mass spectral data .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives is influenced by the presence of the oxadiazole ring and the substituents attached to it. These compounds can undergo further functionalization, such as N-alkylation, to yield novel compounds with potentially different biological activities . The reactivity also plays a crucial role in the biological activity, as seen in the antimicrobial and hemolytic screening of the synthesized compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as solubility, melting point, and stability, are determined by the nature of the substituents and the overall molecular structure. These properties are essential for understanding the compound's behavior in biological systems and for optimizing its pharmacokinetic profile. The papers provided do not detail the physical properties of the compounds, but such properties are typically assessed during the drug development process.

Biological Activity Analysis

The biological activities of 1,3,4-oxadiazole derivatives are diverse and include antimicrobial, hemolytic, antioxidant, and antitumor activities. For instance, a series of N-substituted acetamides showed variable antimicrobial activity against selected microbial species, with one compound being particularly active . Another study found that a 1,3,4-thiadiazole derivative exhibited significant antioxidant activity, with a radical scavenging ability comparable to ascorbic acid . Additionally, some 1,3,4-oxadiazole substituted acetamides demonstrated selective anticancer activity against various cancer cell lines .

科学研究应用

光化学和催化反应

对 1,2,4-恶二唑啉衍生物的研究表明,这些化合物在温和条件下可发生 N-O 键的光化学断裂,形成乙酰胺。此特性可用于光响应材料的开发,或作为研究光诱导反应机理的基础 (Srimannarayana, Srivastava, & Clapp, 1970)。

作用机制

The mechanism of action of this compound would depend on its biological target. Based on its structure, it could potentially interact with a variety of biological molecules. For example, many compounds with oxadiazole rings have been found to have antimicrobial, anti-inflammatory, and antitumor activities .

安全和危害

未来方向

属性

IUPAC Name |

2,2-diphenyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O5/c1-4-33-22-17-21(18-23(34-5-2)25(22)35-6-3)27-30-31-28(36-27)29-26(32)24(19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-18,24H,4-6H2,1-3H3,(H,29,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTBOTVISLXGRTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-diphenyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

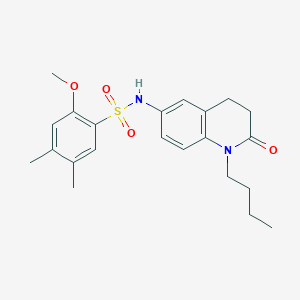

![(2Z)-2-{[(4-fluoro-3-methylphenyl)sulfonyl]hydrazono}-8-methoxy-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2552379.png)

![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-phenylacetamide](/img/structure/B2552388.png)

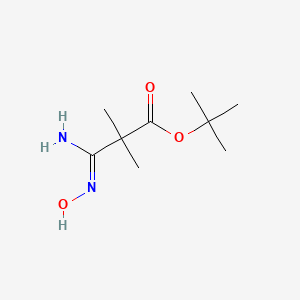

![Tert-butyl (3aS,6aR)-2-[(6-chloropyridazin-3-yl)methyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2552390.png)

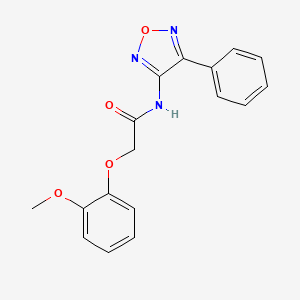

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pyridine-3-sulfonamide](/img/structure/B2552391.png)